molecular formula C16H13N5OS B5260983 2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5260983
M. Wt: 323.4 g/mol
InChI Key: ZIPSOQDQNWQQIQ-UHFFFAOYSA-N
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Description

2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrimidine and benzimidazole rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both pyrimidine and benzimidazole moieties in its structure suggests a wide range of applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzimidazole moiety. The key steps involve:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Benzimidazole: The final step involves the cyclization of the intermediate with a benzimidazole precursor under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, halogenating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Inhibiting Enzymes: The compound can bind to the active sites of enzymes, thereby inhibiting their activity.

    Interfering with DNA/RNA Synthesis: The pyrimidine moiety can interact with nucleic acids, disrupting their synthesis and function.

    Modulating Signal Transduction Pathways: The compound can affect various cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloropyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
  • 2-{[(4-fluoropyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
  • 2-{[(4-bromopyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Uniqueness

2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one stands out due to the presence of the methyl group on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.

Properties

IUPAC Name

2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-10-6-7-17-16(18-10)23-9-11-8-14(22)21-13-5-3-2-4-12(13)20-15(21)19-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPSOQDQNWQQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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